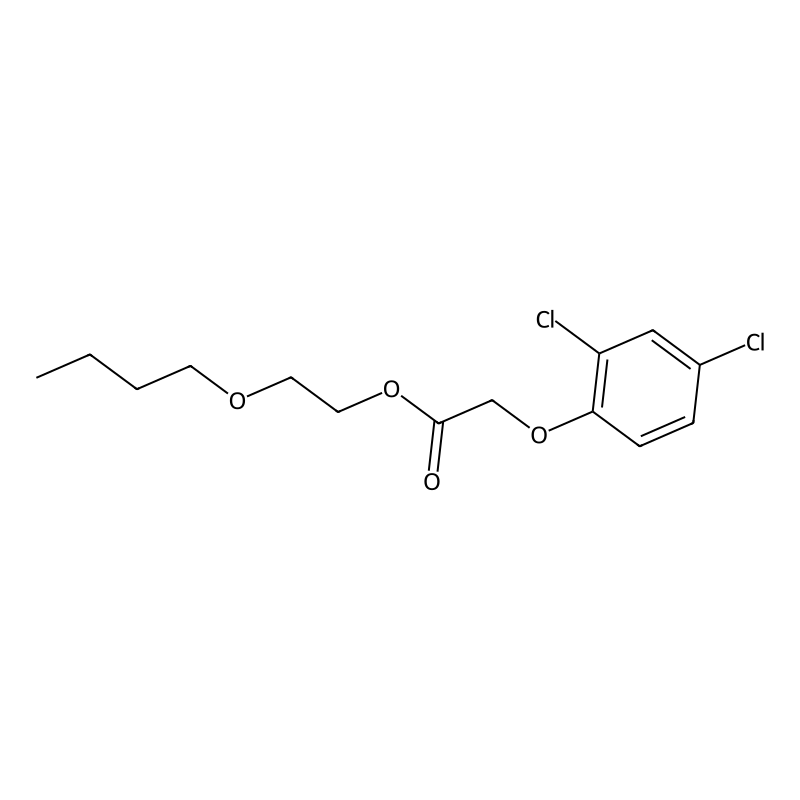

2-Butoxyethyl 2,4-dichlorophenoxyacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol.

In water: 12 mg/l, @ 25 °C

Soluble in oils /2,4-D esters/

Synonyms

Canonical SMILES

Herbicide Activity:

2-Butoxyethyl 2,4-dichlorophenoxyacetate, commonly known as 2,4-D Butoxyethyl ester, is a selective herbicide belonging to the phenoxycarboxylic acid class. Its primary application in scientific research lies in studying its plant growth regulatory and herbicidal effects on various plant species. Research has demonstrated its effectiveness in controlling broadleaf weeds in agricultural and non-agricultural settings [Source: ""].

Mechanism of Action:

The scientific community is interested in understanding the mechanism of action of 2,4-D Butoxyethyl ester. Studies suggest that it disrupts auxin, a crucial plant hormone, leading to uncontrolled cell division and ultimately causing plant death [Source: ""]. However, the exact mode of action and its impact on specific plant physiological processes remain an active area of research.

Environmental Fate and Biodegradation:

Researchers are investigating the environmental fate and biodegradation of 2,4-D Butoxyethyl ester. Studies have shown that it can persist in soil and water for varying durations depending on factors like temperature, sunlight, and microbial activity [Source: ""]. Understanding its degradation pathways and potential environmental impact is crucial for responsible use and risk assessment.

Ecotoxicological Effects:

The potential ecotoxicological effects of 2,4-D Butoxyethyl ester on non-target organisms are a concern in scientific research. Studies are ongoing to assess its impact on beneficial insects, aquatic life, and soil microorganisms [Source: ""]. These studies are crucial for evaluating the potential risks associated with its use in various environments.

2-Butoxyethyl 2,4-dichlorophenoxyacetate is an organic compound belonging to the family of phenoxy herbicides, specifically a derivative of 2,4-dichlorophenoxyacetic acid. This compound features a butoxyethyl group that enhances its solubility and bioavailability. Its chemical structure includes a 2,4-dichlorophenoxy group attached to an acetate moiety, which contributes to its herbicidal properties. The molecular formula for this compound is , and it is recognized for its effectiveness in controlling broadleaf weeds while being less harmful to grasses.

2,4-DBE is considered to be moderately toxic with similar hazard profiles to 2,4-D.

- Toxicity: Data on the specific toxicity of 2,4-DBE is limited, but 2,4-D is classified as a moderately toxic herbicide.

- Flammability: Presumed to be non-flammable based on the structure.

- Reactivity: Can undergo hydrolysis to release 2,4-D, which can be harmful if absorbed through the skin or ingested.

The biological activity of 2-butoxyethyl 2,4-dichlorophenoxyacetate is primarily linked to its role as a herbicide. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth in target plants. This mechanism results in the death of broadleaf weeds while sparing most grass species. The compound has been shown to exhibit moderate toxicity towards non-target organisms such as aquatic life and certain terrestrial species, necessitating careful application to minimize environmental impact .

The synthesis of 2-butoxyethyl 2,4-dichlorophenoxyacetate typically involves esterification reactions between 2,4-dichlorophenoxyacetic acid and butoxyethanol. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to ensure high yields and purity. The general reaction can be represented as follows:

2-Butoxyethyl 2,4-dichlorophenoxyacetate is primarily used as a herbicide in agricultural settings. Its applications include:

- Weed Control: Effective against broadleaf weeds in various crops.

- Turf Management: Used in lawns and golf courses to maintain grass health while eliminating unwanted broadleaf species.

- Forestry: Applied in forest management practices to control invasive weed species without harming tree growth.

Interaction studies of 2-butoxyethyl 2,4-dichlorophenoxyacetate have focused on its effects on various biological systems. Research indicates that this compound can interact with soil microorganisms responsible for its degradation. Certain bacterial strains have been identified that can metabolize this herbicide effectively, suggesting potential for bioremediation applications. Additionally, studies have shown that exposure to this compound can lead to physiological changes in non-target plants and aquatic organisms.

Several compounds share structural similarities with 2-butoxyethyl 2,4-dichlorophenoxyacetate and exhibit herbicidal properties:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | C8H6Cl2O3 | Systemic herbicide; commonly used |

| 2,4,5-Trichlorophenoxyacetic acid | C8H5Cl3O3 | More toxic; associated with dioxin issues |

| MCPA (4-Chloro-2-methylphenoxyacetic acid) | C10H11ClO3 | Selective against broadleaf weeds |

| Dicamba (3,6-Dichloro-2-methoxybenzoic acid) | C9H8Cl2O3 | Different mode of action; persistent |

Uniqueness: The unique aspect of 2-butoxyethyl 2,4-dichlorophenoxyacetate lies in its butoxyethyl group that enhances solubility and absorption characteristics compared to other phenoxy herbicides. This modification allows for improved efficacy in various environmental conditions.

Color/Form

Viscous, colorless liquid

XLogP3

Boiling Point

Flash Point

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

4.5X10-6 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Impurities

Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water.

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Chlorophenoxy herbicides are applied alone or as mixtures with other herbicides, in solutions, dispersions, or emulsions in water &/or oil, using equipment that produces large droplets to avoid spray drift. /Chlorophenoxy herbicides/

Ester formulations may be used in relatively hard water ... emulsion compatibility test should be made before using with other pesticides or fertilizers. /2,4-D/

New Zealand: The spraying of phenoxyherbicides is restricted within prescribed distances of vineyards. /Phenoxyherbicides/

For more General Manufacturing Information (Complete) data for 2,4-D BUTOXYETHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Whole Plants: Macerate plant tissue with water. Add 0.6 M sodium hydroxide. Reflux or heat on a steam bath. Filter and wash the filter cake with water. Combine the filtrates. Suspend the filter cake in 2 M hydrochloric acid. Reflux or heat on a steam bath. Extract with equal volumes of ether (x3). Combine these with the filtrate. The above acid hydrolysis is done in case there are conjugates resistant to alkaline hydrolysis. The recovery of the above using only the alkaline hydrolysis was greater than 89 to 92% with (14)C-labeled material. ... Continue with a liquid /liquid cleanup, followed by electron capture/gas chromatography quantitiation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C, respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/

Water: Filter out any particulate matter. Take a 1-l or smaller volume sample. Saturate with sodium chloride. Adjust the pH to < 2 with hydrochloric acid. Extract with acetonitrile (5 x 500 ml). Adjust the saline solution to > pH 13 and extract with diethyl ether (3 x 500 ml). Reacidify to < pH 2 with hydrochloric acid and extract with acetonitrile (5 x 500 ml). Extraction is approximately 99% efficient. ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. /2,4-D and esters or salts of 2,4-D/

Mass spectra: intense parent ion (P)= 162; intense P-glyoxal= 220. /SRP: Either can be used for specific ion monitoring/

For more Analytic Laboratory Methods (Complete) data for 2,4-D BUTOXYETHYL ESTER (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Plasma: This is based on the method for the drug Clofibrate. Add enough hydrochloric acid to the sample for pH < 2. Extract with equal volumes of ether (x3). To measure the 2,4-D in complex form, add aqueous sodium hydroxide to the aqueous layer and ... continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min.

Metabolites: This is a general method recommended by McLeod and Wales. Reflux 5 g of tissue for 1 hr with 19 ml of benzene and separate the supernatant from particulates by filtration through a medium-porosity fritted glass funnel via negative pressure. Re-extract the particulate matter again with fresh 10 ml (19:1) acetone/benzene. Combine the filtrates and concentrate to 25 ml. Use the low-temperature bath apparatus as laid out by McLeod and Wales. Further characterization of the actual metabolites has not been accomplished. There is much room for further separation technology.

In General: Renberg's method is simple, but not very quantitative (70 to 82% at 1 to 3 ppm). Homogenize 5 g of tissue in (5 ml of hexane + 10 ml of acetone), eg, with an insertable homogenizer in a dropping funnel with a glass filter disc. Drop the liquid into 1 M hydrochloric acid (5 ml) (use N2 pressure if necessary) in a separatory funnel. Homogenize again with 10 ml of hexane + 5 ml of diethyl ether. Transfer the upper phase to the separatory funnel, shake, and transfer the upper phase to a centrifuge tube. Reextract the aqueous phase with 2 ml/2 ml of diethyl ether/hexane (x2). Combine the extracts in the centrifuge tube. Add sodium sulfate (100 to 300 mg) and centrifuge. Transfer the supernatant to a weighed flask, rinse the sodium sulfate with diethyl ether (3 x 2 ml), combine the washings and supernatant, evaporate the solvent, and calculate the fat content. Dissolve the residue in benzene (1 ml/25 mg fat). Take 3 ml of this and add 3 ml of 0.1 M sodium hydroxide solution. Shake for 5 min and remove the benzene phase. Continue with one of the following methods: 1) a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. 2) an ion exchange clean up in 0.1 M sodium hydroxide.

Muscle, Liver, and Kidney: This is based on the method of Clark et al, who achieved 88 to 93% recoveries for 2,4-D, 2,4,5-T, and Silvex. Freeze-dry the thawed samples, then homogenize with hot ethanol, and reflux for 1 hr. Filter out the solids and chill the ethanol filtrate in an ice bath. Filter the precipitated fat from the chilled solution. Wash with chilled ethanol. Evaporate the alcohol filtrate. Digest the rest of the solid residue for 2 hr with papain at pH 5.0 and 55 °C. Extract with equal volumes of ether (x3). ... Continue with a liquid/liquid cleanup, followed by electron capture/gas chromatography quantitation ... using a pyrex column ... packed with 1:1 10% DC 200/15% QF-1 on 80/100 mesh Chromosorb W (AW-DMCS). The injector, column, and (63)Ni electron capture detector temperatures are 220, 195, and 220 °C; respectively. The flow rate of nitrogen carrier is 80 ml/min. An ion exchange cleanup can be utilized if 3 ml of 0.1 M sodium hydroxide is added with evaporation of the ether layer to 3 ml.

Storage Conditions

Storage temp: Ambient /2,4-D esters/